molecular formula C20H24ClN5O2S B3013928 N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide CAS No. 1105247-63-9

N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Cat. No. B3013928
CAS RN: 1105247-63-9
M. Wt: 433.96
InChI Key: WOTSJGZEPQSYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24ClN5O2S and its molecular weight is 433.96. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ACAT Inhibitor and Potential Therapeutic Use

N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound, known as K-604, exhibits selectivity for human ACAT-1 over ACAT-2. The improved oral absorption and pharmacological effects suggest potential therapeutic use for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Potential in Antimicrobial and Anticancer Applications

There is evidence suggesting the use of related pyridazino compounds in antimicrobial and anticancer applications. For example, certain pyridazino(4,5-b)indole-1-acetamide compounds have shown cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activity, which indicates a potential role in treating related diseases (Habernickel, 2002).

Applications in Electrophilic Amination

The compound has been utilized in the electrophilic amination of amino acids, leading to the preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This application is significant in the field of organic chemistry for the synthesis of various functional groups encountered in amino acids (Hannachi et al., 2004).

Antibacterial, Antifungal, and Anthelmintic Activities

Benzyl and sulfonyl derivatives of related compounds have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds have shown significant biological activities, suggesting their potential use in these applications (Khan et al., 2019).

Synthesis Process Development

Research has also focused on the synthesis process of related compounds. For instance, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has been described, which is crucial for the production and application of these compounds in various therapeutic and research contexts (Guillaume et al., 2003).

Use in Antihistamine Research

The compound has been studied in the context of antihistamines, specifically in the category of piperazine antihistamines, which are known for their effectiveness in treating allergic reactions (Arlette, 1991).

properties

IUPAC Name

N-[6-[4-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSJGZEPQSYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.